Pseudobufarenogin

Overview

Description

Pseudobufarenogin is a natural compound extracted from the skin of the toad species Bufo bufo gargarizans Cantor. It belongs to the class of bufadienolides, which are known for their potent biological activities, including anticancer properties .

Mechanism of Action

Target of Action

Pseudobufarenogin is a natural compound extracted from toad species . The primary targets of this compound are currently unknown .

Biochemical Pathways

It’s worth noting that the compound is believed to have unique anti-tumor mechanisms, which are the subject of ongoing research .

Pharmacokinetics

A study on a similar compound, Cinobufacini, found that the pharmacokinetic characteristics of major ingredients in different formulations were widely varied . This suggests that the pharmacokinetics of this compound may also vary depending on the formulation and dosage.

Result of Action

It has been suggested that this compound may inhibit the proliferation, migration, and invasion of endothelial cells, and suppress the formation of tumor microvessels . This indicates a potential use for this compound in the development of therapies to inhibit angiogenesis.

Biochemical Analysis

Biochemical Properties

Pseudobufarenogin plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit receptor tyrosine kinase-mediated signaling, which is essential for the proliferation of hepatoma cells. This compound interacts with enzymes such as MEK and ERK, as well as proteins like Mcl-1 and Sox2. These interactions result in the suppression of cell cycle progression and the facilitation of apoptosis in cancer cells .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In liver cancer cells, it impedes cell cycle progression and promotes apoptosis by downregulating Mcl-1 expression. Additionally, this compound decreases the number of hepatoma stem cells through the depression of Sox2. It also inhibits the activation of the MEK/ERK and PI3-K/Akt signaling pathways, which are crucial for cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and the inhibition of specific signaling pathways. This compound binds to and inhibits receptor tyrosine kinases such as the epithelial growth factor receptor and hepatocyte growth factor receptor. This inhibition suppresses their downstream signaling cascades, including the Raf/MEK/ERK and PI3-K/Akt pathways. Consequently, this compound reduces the expression of Mcl-1 and Sox2, leading to the suppression of cell proliferation and the induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively suppresses liver cancer growth without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including potential damage to healthy tissues. Threshold effects have been observed, indicating that there is an optimal dosage range for maximizing therapeutic benefits while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes biotransformation through phase I and phase II metabolic reactions. These reactions involve enzymes such as cytochrome P450 and conjugation with glucuronic acid. The metabolic pathways of this compound influence its bioavailability and therapeutic efficacy .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. The compound is known to accumulate in the liver, where it exerts its therapeutic effects. Additionally, this compound’s distribution is influenced by factors such as blood flow, tissue binding, and membrane permeability .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus of liver cancer cells. It may also be targeted to specific subcellular compartments through post-translational modifications and targeting signals. The localization of this compound within cells influences its interactions with biomolecules and its overall therapeutic efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pseudobufarenogin is typically obtained through extraction from natural sources rather than synthetic routes. The extraction process involves the use of organic solvents to isolate the compound from the toad skin. The extracted material is then purified using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The toad skins are collected, dried, and then subjected to solvent extraction. The crude extract is further purified using high-performance liquid chromatography to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Pseudobufarenogin undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives of this compound.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Scientific Research Applications

Pseudobufarenogin has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of bufadienolides and their chemical properties.

Biology: this compound is studied for its effects on cellular processes and its potential as a biological marker.

Medicine: The compound is investigated for its anticancer properties and potential therapeutic applications in cancer treatment.

Comparison with Similar Compounds

- Bufalin

- Resibufogenin

- Cinobufagin

- Arenobufagin

Comparison: Pseudobufarenogin is unique among bufadienolides due to its specific molecular structure and distinct biological activities. While similar compounds like bufalin and resibufogenin also exhibit anticancer properties, this compound has shown a unique profile in terms of its potency and selectivity towards certain cancer cell lines .

Biological Activity

Pseudobufarenogin, also known as ψ-bufarenogin, is a bufadienolide compound derived from the parotoid gland secretions of certain toad species, particularly the Cuban toad Peltophryne fustiger. This compound has garnered attention for its potential biological activities, especially in the context of cancer treatment and its effects on cellular mechanisms.

Antitumor Properties

This compound has been identified as a novel anti-tumor agent, particularly effective against hepatocellular carcinoma (HCC). Research indicates that it suppresses liver cancer growth through several mechanisms:

- Inhibition of Receptor Tyrosine Kinases : this compound impedes the activation of key signaling pathways, including the MEK/ERK and PI3-K/Akt pathways, which are crucial for cancer cell proliferation and survival. This inhibition leads to reduced expression of anti-apoptotic proteins such as Mcl-1 and Sox2, facilitating apoptosis in HCC cells .

- Cell Cycle Arrest : The compound disrupts cell cycle progression, effectively halting the proliferation of cancer cells .

- Reduction of Cancer Stem Cells : It has been shown to decrease the population of hepatoma stem cells, which are often resistant to conventional therapies .

Mechanistic Insights

The mechanisms by which this compound exerts its effects involve:

- Downregulation of Growth Factor Receptors : The compound inhibits auto-phosphorylation and activation of receptors such as the epidermal growth factor receptor (EGFR) and hepatocyte growth factor receptor (c-Met), leading to downstream signaling disruption .

- Concentration-Dependent Inhibition : In studies assessing its interaction with human kidney Na/K-ATPase, this compound displayed an IC50 value of 3020 nM, indicating a lower potency compared to other bufadienolides like arenobufagin and bufalin .

Pharmacokinetics

Recent pharmacokinetic studies have highlighted important characteristics regarding the absorption and distribution of this compound:

- Comparative Studies : In research involving cinobufacini capsules and injections, this compound was detected alongside other bufadienolides in plasma samples post-administration. This suggests its bioavailability and potential therapeutic relevance in formulations used for cancer treatment .

- Dose-Response Relationships : The pharmacokinetic profiles indicated that higher doses corresponded with increased exposure levels in vivo, which may influence its efficacy as an anticancer agent .

Data Table: Biological Activities of this compound

Study on Hepatocellular Carcinoma

In a xenograft model of human hepatoma, this compound demonstrated significant tumor suppression without notable side effects. The study highlighted its potential as a lead compound for developing new anti-HCC therapies. The results underscored the importance of targeting receptor tyrosine kinases in cancer treatment strategies .

Comparative Pharmacokinetics Study

A pharmacokinetic comparison between cinobufacini capsule and injection forms revealed that this compound's presence in both formulations could be pivotal for understanding its therapeutic effects. The study emphasized the necessity for further research into how different preparation methods affect the bioavailability and efficacy of bufadienolides like this compound .

Properties

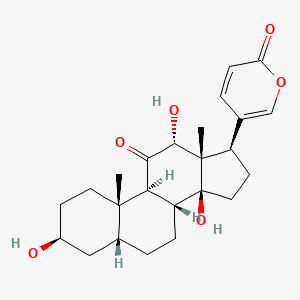

IUPAC Name |

5-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6/c1-22-9-7-15(25)11-14(22)4-5-17-19(22)20(27)21(28)23(2)16(8-10-24(17,23)29)13-3-6-18(26)30-12-13/h3,6,12,14-17,19,21,25,28-29H,4-5,7-11H2,1-2H3/t14-,15+,16-,17-,19-,21+,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGONHOGEFLVPE-BHZHDSHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)C(C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)[C@@H]([C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317654 | |

| Record name | ψ-Bufarenogin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17008-69-4 | |

| Record name | ψ-Bufarenogin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17008-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | psi-Bufarenogin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017008694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ψ-Bufarenogin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.